alpha-Ribavirin

Overview

Description

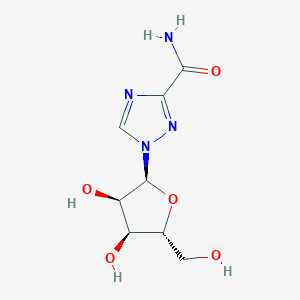

Alpha-Ribavirin, chemically known as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, is a broad-spectrum antiviral nucleoside. It has been studied extensively for its antiviral properties and mechanism of action (Cameron & Castro, 2001).

Synthesis Analysis

The synthesis of alpha-Ribavirin involves various methods such as chemical synthesis, enzymatic processes, and zymolytic synthesis. Among these, chemical synthesis is the most researched, while the enzymatic process holds broad industrial prospects (Cheng Ming-jing, 2008).

Molecular Structure Analysis

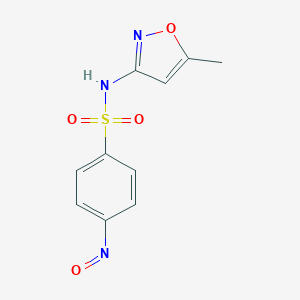

Alpha-Ribavirin's molecular structure includes a 1,2,4-triazole ring, which is crucial for its antiviral activity. The ribofuranosyl moiety in its structure is essential for the drug's activity against RNA viruses (Wray et al., 1985).

Chemical Reactions and Properties

Alpha-Ribavirin undergoes various chemical reactions in the body, including phosphorylation to its triphosphate form. This form can inhibit viral RNA polymerase and induce viral genome mutagenesis, contributing to its antiviral effects (Crotty et al., 2000).

Physical Properties Analysis

Alpha-Ribavirin is a white to off-white crystalline powder. It is soluble in water and slightly soluble in anhydrous alcohol. Its physical properties make it suitable for oral administration (Gilbert, 1986).

Chemical Properties Analysis

As a nucleoside analog, alpha-Ribavirin mimics the natural nucleosides in the body, interfering with the viral replication process. It has been observed to inhibit the guanylation of viral mRNA, which is a critical step in viral replication (Goswami et al., 1979).

Scientific Research Applications

Viral Elimination and Cytokine Alteration : Alpha interferon and ribavirin combination therapy can alter the cytokine profile of maturing dendritic cells, leading to a suppressed production of IL-10 but maintaining IL-12(p70) and TNF-α production. This alteration favors viral elimination through effects on T cells (Barnes et al., 2004).

Sustained Virologic Response in Hepatitis C : The combination of ribavirin with interferon-alpha is noted for improving the sustained virologic response in chronic hepatitis C. It acts by inhibiting viral polymerases, genomic RNA capping, and certain cellular enzymes (Reyes Gr, 2001).

Resistance and Treatment for Chronic Hepatitis C : Ribavirin plus interferon-alpha therapy has shown effectiveness in inducing a sustained biochemical and virological response in patients with interferon-alpha-resistant chronic hepatitis C (Brillanti et al., 1994).

Neuropsychiatric Effects and Motor Speed : Treatment with interferon-alpha and ribavirin can be associated with decreased motor speed and increased symptoms of depression and fatigue in patients with chronic hepatitis C (Majer et al., 2008).

RNA Virus Mutagenesis : Ribavirin acts as an RNA virus mutagen, increasing mutations in the RNA virus genome, thereby reducing their infectivity. This mutagenic activity is directly correlated with its antiviral activity and potentially enhances interferon-alpha therapy for hepatitis C virus infection (Picardi et al., 2004).

Risk of Developing Hypothyroidism : The addition of ribavirin to interferon-alpha therapy in patients with hepatitis C virus-related chronic hepatitis does not modify the thyroid autoantibody pattern but increases the risk of developing hypothyroidism (Carella et al., 2002).

Neuropsychiatric Symptoms and Depression : INF-alpha-2b and ribavirin therapy for chronic hepatitis C can cause neuropsychiatric side effects, with a significant percentage of patients requiring treatment for neuropsychiatric symptoms, including major depression (Dieperink et al., 2003).

Ischemic Colitis : Interferon-alpha and ribavirin therapy for chronic hepatitis C can cause ischemic colitis in some cases, representing a potential side effect of the therapy (Punnam et al., 2008).

Safety And Hazards

properties

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-DJSMDIAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Ribavirin | |

CAS RN |

57198-02-4 | |

| Record name | alpha-Ribavirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-RIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)